Phenol, 2,6-diiodo-3,4-dimethyl-
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Overview
Description
2,6-Diiodo-3,4-dimethylphenol is an organic compound with the molecular formula C8H8I2O It is a derivative of phenol, where two iodine atoms are substituted at the 2 and 6 positions, and two methyl groups are substituted at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diiodo-3,4-dimethylphenol typically involves the iodination of 3,4-dimethylphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid (HIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
On an industrial scale, the production of 2,6-diiodo-3,4-dimethylphenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-3,4-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Deiodinated phenolic compounds.
Substitution: Phenolic compounds with different substituents replacing the iodine atoms.
Scientific Research Applications
2,6-Diiodo-3,4-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It can be used in studies involving iodine metabolism and the effects of halogenated phenols on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-diiodo-3,4-dimethylphenol involves its interaction with molecular targets through its phenolic and iodine groups. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atoms can undergo redox reactions and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diiodo-4-methylphenol: Similar structure but with only one methyl group.
2,4,6-Triiodophenol: Contains three iodine atoms and no methyl groups.
2,6-Dimethylphenol: Lacks iodine atoms but has the same methyl group substitution pattern.
Uniqueness
2,6-Diiodo-3,4-dimethylphenol is unique due to the specific positioning of its iodine and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62778-18-1 |
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Molecular Formula |
C8H8I2O |
Molecular Weight |
373.96 g/mol |
IUPAC Name |
2,6-diiodo-3,4-dimethylphenol |
InChI |
InChI=1S/C8H8I2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 |
InChI Key |
KCDDWJSZNYLVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)I)O)I |
Origin of Product |
United States |
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